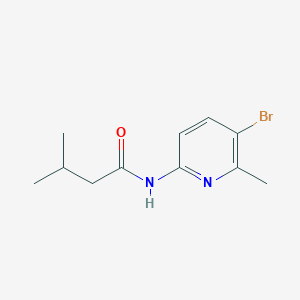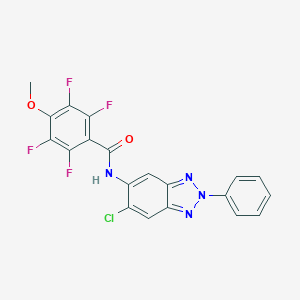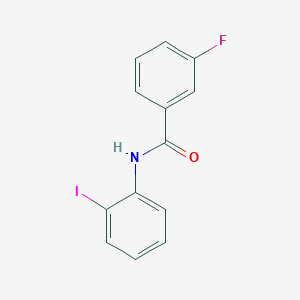![molecular formula C24H22ClN3O5 B250809 N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B250809.png)
N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as CP-154,526, is a potent and selective antagonist of the corticotropin-releasing factor type 1 (CRF1) receptor. This molecule has been extensively studied in scientific research due to its potential therapeutic applications in various disorders, including anxiety, depression, and addiction.
作用机制
N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide exerts its pharmacological effects by selectively binding to and blocking the CRF1 receptor. The CRF1 receptor is widely distributed in the brain and is involved in the regulation of stress response, mood, and behavior. By blocking the CRF1 receptor, this compound can modulate the activity of the HPA axis and reduce anxiety-like behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its effects on the HPA axis and anxiety-like behavior, this compound has been shown to modulate the activity of the dopaminergic and serotonergic systems in the brain. This compound has also been shown to reduce drug-seeking behavior in animal models of addiction.
实验室实验的优点和局限性
One of the main advantages of N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide for lab experiments is its high selectivity for the CRF1 receptor. This allows researchers to investigate the specific role of the CRF1 receptor in various physiological and pathological conditions. However, one limitation of this compound is its relatively low solubility, which can make it difficult to administer in some experimental settings.
未来方向
There are a number of potential future directions for research on N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One area of interest is the potential therapeutic application of this compound in anxiety disorders and addiction. Further research is needed to investigate the safety and efficacy of this compound in these conditions. Another area of interest is the potential role of the CRF1 receptor in other physiological and pathological conditions, such as depression and post-traumatic stress disorder. Finally, there is interest in developing more potent and selective CRF1 receptor antagonists that may have improved therapeutic potential.
合成方法
N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the coupling of 3-chloro-4-aminophenyl with 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, followed by the addition of 4-(2-furoyl)-1-piperazine and subsequent purification to obtain the final product.
科学研究应用
N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been widely used in scientific research to investigate the role of the CRF1 receptor in various physiological and pathological conditions. Studies have shown that this compound can attenuate the stress-induced activation of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress response. This compound has also been shown to reduce anxiety-like behavior in animal models, suggesting its potential therapeutic application in anxiety disorders.
属性
分子式 |
C24H22ClN3O5 |
|---|---|
分子量 |
467.9 g/mol |
IUPAC 名称 |
N-[3-chloro-4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
InChI |
InChI=1S/C24H22ClN3O5/c25-18-15-17(26-23(29)16-3-6-20-22(14-16)33-13-12-32-20)4-5-19(18)27-7-9-28(10-8-27)24(30)21-2-1-11-31-21/h1-6,11,14-15H,7-10,12-13H2,(H,26,29) |
InChI 键 |
FZKMWRMPMGCKPD-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=C(C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCCO4)Cl)C(=O)C5=CC=CO5 |
规范 SMILES |
C1CN(CCN1C2=C(C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCCO4)Cl)C(=O)C5=CC=CO5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B250728.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B250732.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B250733.png)





![N-[2-(difluoromethoxy)phenyl]-4-isobutoxybenzamide](/img/structure/B250744.png)

![N-(4-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}phenyl)-2-furamide](/img/structure/B250749.png)
![4-bromo-N-[4-(butanoylamino)phenyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B250750.png)
